(2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride typically involves the reaction of 2-amino-4-methylpentanoic acid with thiophen-2-ylmethanamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger quantities of reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride
- 2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide;hydrochloride
Uniqueness
(2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride is unique due to its specific structural features, such as the presence of the thiophene ring and the (2S) configuration. These characteristics may confer distinct biological and chemical properties compared to similar compounds .
Properties
Molecular Formula |
C11H19ClN2OS |
---|---|
Molecular Weight |
262.80 g/mol |
IUPAC Name |
(2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride |
InChI |
InChI=1S/C11H18N2OS.ClH/c1-8(2)6-10(12)11(14)13-7-9-4-3-5-15-9;/h3-5,8,10H,6-7,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 |
InChI Key |
DVLJVYWKKJGTBY-PPHPATTJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC1=CC=CS1)N.Cl |
Canonical SMILES |
CC(C)CC(C(=O)NCC1=CC=CS1)N.Cl |
Origin of Product |
United States |
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